molecular formula C10H16ClN3O2 B2382139 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride CAS No. 2137570-78-4

2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride

Cat. No.: B2382139
CAS No.: 2137570-78-4
M. Wt: 245.71
InChI Key: IDVFEKAXWRCPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule likely containing a cyclopentyl group (a five-membered carbon ring), an amino group (NH2), a methoxy group (OCH3), and a pyrimidinone group (a six-membered ring with two nitrogen atoms and a carbonyl group) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as cyclization of diamine derivatives, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Antiviral and Antibacterial Activities

  • Antiviral Activity : Derivatives of pyrimidines, including cyclopentyl-substituted compounds, have shown significant antiviral potency against influenza A and B viruses. These derivatives, with specific substitutions on the pyrimidine ring, displayed effective inhibition of plaque formation caused by these viruses (Hisaki et al., 1999).
  • Antibacterial Activity : Novel 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which can be synthesized via a process that could potentially include 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one hydrochloride, have shown effective antibacterial activity against both gram-positive and gram-negative bacteria (Deshmukh et al., 2009).

Anti-inflammatory and Analgesic Properties

  • Pyrimidine derivatives, possibly including the mentioned compound, have been studied for their potential anti-inflammatory, analgesic, and antipyretic properties. These compounds, with specific structural features, have shown activities comparable to standard drugs in these categories (Antre et al., 2011).

Anticancer Potential

  • Certain pyrimidine derivatives, potentially including the discussed compound, have shown anticancer properties. The synthesis and evaluation of these compounds have indicated their potential as effective agents in the treatment of certain cancer types (Sherif & Yossef, 2013).

Synthetic Applications

  • The compound and its derivatives are crucial in synthetic chemistry, particularly in the synthesis of other biologically active compounds. For instance, they serve as key intermediates in the synthesis of various heterocyclic compounds with diverse biological activities (Botta et al., 1985).

Properties

IUPAC Name

2-(1-aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-15-7-6-12-9(13-8(7)14)10(11)4-2-3-5-10;/h6H,2-5,11H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVFEKAXWRCPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2(CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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